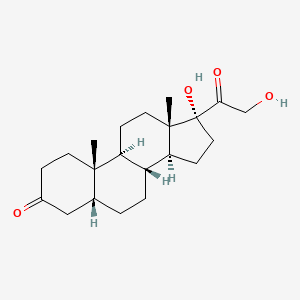
5beta-Pregnan-17,21-diol-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5beta-Pregnan-17,21-diol-3,20-dione, also known as 5beta-Dihydrocortexolone, is a steroid compound with the molecular formula C21H32O4. It is a derivative of pregnane and is structurally related to other steroid hormones. This compound is of interest due to its potential biological activities and its role as an intermediate in the biosynthesis of other steroids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Pregnan-17,21-diol-3,20-dione typically involves the reduction of corresponding ketones or the hydroxylation of pregnane derivatives. One common method is the reduction of 5beta-Pregnane-3,20-dione using selective reducing agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the desired transformations .
Análisis De Reacciones Químicas
Types of Reactions
5beta-Pregnan-17,21-diol-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of diols or alcohols.
Substitution: Introduction of functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
5beta-Pregnan-17,21-diol-3,20-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its potential role in biological processes and its interaction with steroid receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical steroids.
Mecanismo De Acción
The mechanism of action of 5beta-Pregnan-17,21-diol-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. It may modulate the activity of these receptors, influencing various biological pathways. The exact pathways and targets can vary depending on the specific biological context and the presence of other interacting molecules .
Comparación Con Compuestos Similares
Similar Compounds
5alpha-Pregnane-3alpha,17alpha-diol-20-one: Another pregnane derivative with similar structural features but different biological activities.
Pregnanediol: An inactive metabolic product of progesterone, structurally related but with distinct metabolic pathways.
4-Pregnen-11beta,21-diol-3,20-dione: A corticosteroid with different functional groups and biological roles.
Uniqueness
5beta-Pregnan-17,21-diol-3,20-dione is unique due to its specific hydroxylation pattern and its role as an intermediate in the biosynthesis of other steroids. Its distinct chemical properties and biological activities set it apart from other similar compounds .
Propiedades
Número CAS |
566-42-7 |
|---|---|
Fórmula molecular |
C21H32O4 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
(5R,8R,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13,15-17,22,25H,3-12H2,1-2H3/t13-,15-,16+,17+,19+,20+,21+/m1/s1 |
Clave InChI |
WNIBSYGPDJBVOA-BRRPRDELSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C |
SMILES canónico |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


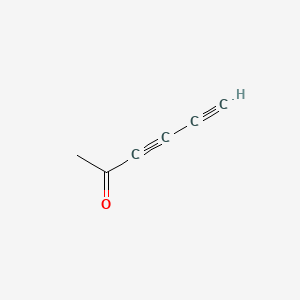
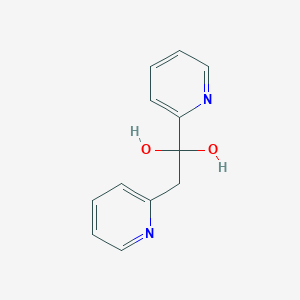
![Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate](/img/structure/B13829083.png)
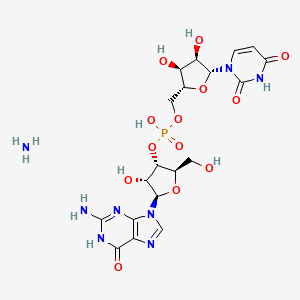
![1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13829095.png)
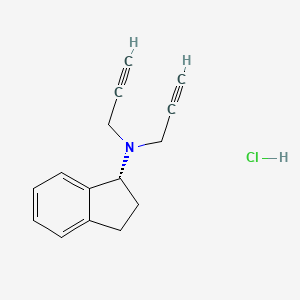
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)
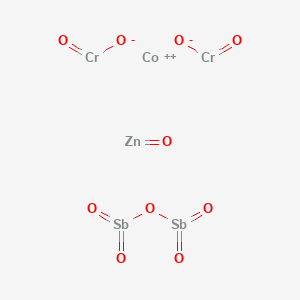
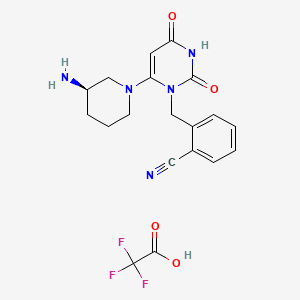
![Anthra[2,3-b]carbazole](/img/structure/B13829115.png)
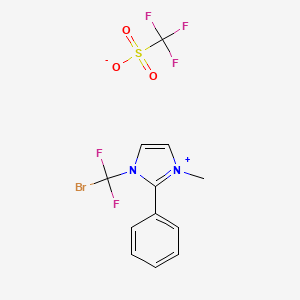
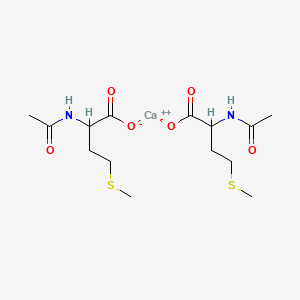
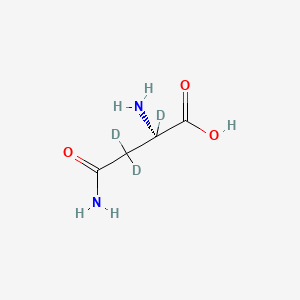
![5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13829148.png)
